Product packaging for N-prop-2-ynylthiadiazole-4-carboxamide(Cat. No.:CAS No. 1468861-23-5)

N-prop-2-ynylthiadiazole-4-carboxamide

Cat. No.: B2592394
CAS No.: 1468861-23-5
M. Wt: 167.19
InChI Key: RZLNXIUCZHHZOP-UHFFFAOYSA-N
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Description

N-prop-2-ynylthiadiazole-4-carboxamide is a synthetic organic compound designed for research applications, featuring a 1,3,4-thiadiazole core substituted with a carboxamide group and a propargyl side chain. This structure places it within a class of heterocyclic compounds known for significant pharmacological potential. The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities and strong aromaticity, which provides great in vivo stability and low toxicity for higher vertebrates . The propargyl moiety, derived from propargylamine, is a versatile building block in organic synthesis, and its incorporation into carboxamide structures is a well-established practice for creating molecules with potential biological activity . Research on structurally similar 1,3,4-thiadiazole carboxamide derivatives has demonstrated potent antibacterial efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , with some compounds showing activity comparable to standard drugs like ciprofloxacin . Furthermore, analogous compounds have exhibited significant anti-inflammatory activity by effectively inhibiting protein denaturation, outperforming reference drugs such as diclofenac sodium in experimental models . The molecular framework of this compound also suggests potential for DNA interaction, as other 1,3,4-thiadiazole derivatives have been studied for their binding capabilities with calf thymus DNA (CT-DNA), indicating a possible mechanism of action that could be relevant in anticancer research . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3OS B2592394 N-prop-2-ynylthiadiazole-4-carboxamide CAS No. 1468861-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylthiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-2-3-7-6(10)5-4-11-9-8-5/h1,4H,3H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLNXIUCZHHZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Transformational Studies of N Prop 2 Ynylthiadiazole 4 Carboxamide

Reactivity Profiles of the 1,3,4-Thiadiazole (B1197879) Core

The 1,3,4-thiadiazole ring is a five-membered, aromatic heterocycle characterized by its electron-deficient nature. chemicalbook.com This deficiency is a result of the inductive effects of the two nitrogen atoms and the sulfur atom within the ring. chemicalbook.comisres.org This electronic property is the primary determinant of the core's reactivity, stability, and substitution patterns. The high aromaticity of the ring system contributes to significant in vivo stability. nih.gov

Electrophilic Substitution: The 1,3,4-thiadiazole ring is generally resistant to electrophilic aromatic substitution at its carbon atoms (C2 and C5). chemicalbook.comnih.gov The electron-withdrawing nature of the heteroatoms creates a low electron density at these positions, making them unfavorable for attack by electrophiles. chemicalbook.comnih.gov Consequently, reactions like nitration and halogenation on an unsubstituted ring are not typically feasible. nih.gov However, the presence of strong electron-donating groups at the C2 or C5 position can activate the ring sufficiently to allow for electrophilic substitution under certain conditions. nih.gov In contrast, the ring's nitrogen atoms are the preferred sites for electrophilic attack, readily undergoing reactions such as N-alkylation or N-acylation to form thiadiazolium salts. chemicalbook.comresearchgate.net

Nucleophilic Substitution: The carbon atoms of the 1,3,4-thiadiazole ring are highly susceptible to nucleophilic attack due to their electron-deficient character. chemicalbook.combu.edu.eg This reactivity is particularly pronounced when a suitable leaving group, such as a halogen, is present at the C2 or C5 position. nih.govbu.edu.eg Halogenated 1,3,4-thiadiazoles are versatile intermediates, reacting readily with a wide array of nucleophiles to yield substituted derivatives. nih.gov

One of the characteristic reactions of the 1,3,4-thiadiazole nucleus is its propensity to undergo ring-opening. nih.gov This typically occurs under the influence of strong bases, which can lead to the cleavage or fission of the heterocyclic ring. chemicalbook.comnih.gov

The synthesis of the 1,3,4-thiadiazole ring itself often involves ring-closure reactions. A prevalent method is the cyclization of thiosemicarbazide or its derivatives with reagents like carboxylic acids, acid chlorides, or esters, often in the presence of a dehydrating agent. nih.govbu.edu.egsbq.org.br

Rearrangement reactions, such as the Dimroth rearrangement, have also been described in the literature for the synthesis of certain substituted 1,3,4-thiadiazoles, showcasing the dynamic nature of related heterocyclic systems. researchgate.net

The 1,3,4-thiadiazole ring exhibits notable stability under specific conditions. It is generally stable in aqueous acidic environments. chemicalbook.commdpi.com However, its stability is compromised in the presence of strong bases. The primary degradation pathway under basic conditions involves ring cleavage, leading to the breakdown of the heterocyclic structure. chemicalbook.comfrontiersin.org This contrasting stability in acidic versus basic media is a key aspect of its chemical profile.

Chemical Transformations Involving the Propargyl Moiety

The N-prop-2-ynyl group, also known as the propargyl group, provides a versatile reaction handle due to its terminal alkyne functionality. This allows for a range of addition and coupling reactions, significantly expanding the potential for derivatization of the parent molecule.

The terminal alkyne of the propargyl group is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of various functional groups. nih.govresearchgate.net The CuAAC reaction facilitates the covalent linkage of the propargyl-containing thiadiazole with a molecule bearing an azide (B81097) group, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.org

Propargyl compounds are considered excellent substrates for CuAAC due to their favorable combination of reactivity, cost-effectiveness, and ease of installation. nih.gov The reaction proceeds under mild conditions and is often compatible with aqueous solvent systems, making it suitable for a wide range of applications, including bioconjugation. nih.govjenabioscience.com The catalytic cycle is initiated by the formation of a copper(I) acetylide, which then reacts with the azide. acs.org

Table 1: Representative Conditions for CuAAC Reactions
Copper SourceReducing Agent (if needed)Ligand (Optional)Solvent SystemTemperature
CuSO₄·5H₂OSodium AscorbateTHPTAH₂O/t-BuOHRoom Temperature
CuINot ApplicableNoneTHF, CH₃CN, or DMFRoom Temperature to 60°C
(MeCN)₄CuPF₆Not ApplicableXantphosC₂H₄Cl₂60°C
Cu(OAc)₂Sodium AscorbateTBTADMSO/H₂ORoom Temperature

This table presents generalized conditions for CuAAC reactions involving terminal alkynes. Specific conditions for N-prop-2-ynylthiadiazole-4-carboxamide would require experimental optimization.

Alkynylation: The term alkynylation can refer to reactions that form a new carbon-carbon bond with the alkyne. The acidic proton of the terminal alkyne in the propargyl group can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a nucleophilic acetylide anion. ucalgary.cawikipedia.org This carbanion can then participate in nucleophilic substitution reactions with electrophiles like alkyl halides, or in addition reactions with carbonyl compounds (a process also known as ethynylation), extending the carbon chain. ucalgary.cawikipedia.org

Alkyne Metathesis: Alkyne metathesis is a powerful transformation that involves the cleavage and reformation of carbon-carbon triple bonds between two alkyne molecules, catalyzed by transition-metal alkylidyne complexes, typically involving molybdenum, tungsten, or rhenium. nih.govnsf.gov This reaction can be applied in several ways:

Ring-Closing Alkyne Metathesis (RCAM): Used to form macrocycles from a molecule containing two alkyne functionalities.

Cross Metathesis: The reaction between two different terminal alkynes to form a new internal alkyne.

Acyclic Diyne Metathesis (ADMET): A polymerization reaction involving diynes.

The propargyl moiety in this compound makes it a potential substrate for cross-metathesis reactions with other alkynes, offering a pathway to diverse and complex molecular architectures. nih.gov

Table 2: Common Catalysts for Alkyne Metathesis
Catalyst TypeMetal CenterCommon Ligands
Schrock-typeMo or WAlkoxides (e.g., -OtBu), Tripodal Silanolates
Fürstner-typeMoTris(silanolate)
Mortreux-typeMoMo(CO)₆ with phenol co-catalysts
Jia-typeReVarious phosphines and N-heterocyclic carbenes

The searches for "Hydration, Halogenation, and Other Addition Reactions to the Triple Bond," "Reactivity of the Carboxamide Functional Group" (including "Hydrolysis and Transamidation Reactions" and "Reduction Reactions"), and "Multi-Component Reactions (MCRs) Incorporating this compound" for this specific molecule did not yield any relevant results.

While the individual functional groups present in this compound (the terminal alkyne, the thiadiazole ring, and the carboxamide) are well-documented in organic chemistry, the specific reactivity and transformations of this particular molecular structure have not been reported in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical transformations of this compound. To do so would require speculation or the presentation of data from unrelated molecules, which would not meet the requirements of a focused and factual report on the specified compound.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques allows for the unambiguous assignment of atom connectivity, chemical environments, and spatial relationships.

1D NMR Techniques (¹H, ¹³C, ¹⁵N) for Atom Connectivity and Chemical Environment Assignment

One-dimensional NMR spectra provide fundamental information about the number and type of atoms in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. For the N-prop-2-ynyl group, a characteristic terminal alkyne proton would appear as a triplet, with the adjacent methylene protons appearing as a doublet. The amide (N-H) proton typically presents as a broad singlet, and its chemical shift can be solvent-dependent. The single proton on the thiadiazole ring would appear as a singlet in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon atoms. The thiadiazole ring carbons are typically observed in the range of δ 159-170 ppm. dergipark.org.tr The carbonyl carbon of the carboxamide group is also found in this downfield region (around δ 160-170 ppm). The carbons of the N-prop-2-ynyl substituent, including the two sp-hybridized alkyne carbons and the sp³-hybridized methylene carbon, would have distinct and predictable chemical shifts.

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the thiadiazole ring and the amide group, confirming their distinct electronic environments.

Representative ¹H and ¹³C NMR Data for Analogous Thiadiazole Carboxamides

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiadiazole-H7.23 - 8.27-
Amide-NH8.40 - 11.28 (broad singlet)-
Thiadiazole-C (C=N)-159.56 - 169.01
Carboxamide-C (C=O)-~165.00

Note: Data is compiled from representative 1,3,4-thiadiazole (B1197879) derivatives and serves as an illustrative example. dergipark.org.trnih.gov

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D spectra. These techniques reveal correlations between nuclei, confirming the bonding framework and spatial arrangement. semanticscholar.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For N-prop-2-ynylthiadiazole-4-carboxamide, a key correlation would be observed between the methylene protons and the terminal alkyne proton of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has a proton attached, such as the thiadiazole C-H, and the methylene group in the propargyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting molecular fragments. For instance, correlations would be expected from the amide N-H proton to the carboxamide carbonyl carbon and the thiadiazole ring carbon it is attached to. Similarly, the methylene protons of the propargyl group would show a correlation to the amide carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation.

Advanced NMR for Conformational Analysis and Dynamic Processes

Advanced NMR experiments, such as variable temperature (VT-NMR) studies, can be employed to investigate dynamic processes like restricted rotation around the amide C-N bond. The presence of isomers or conformational changes can be observed through the broadening or splitting of NMR signals at different temperatures. semanticscholar.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, often to within four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound (C₆H₅N₃OS), HRMS would confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass.

Expected HRMS Data

Compound Name Molecular Formula Calculated Exact Mass [M+H]⁺
This compoundC₆H₅N₃OS168.0226

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure.

For amide-containing compounds, a common fragmentation pathway is the cleavage of the amide bond (N-CO). nih.gov In the case of this compound, this would lead to two primary fragment ions: one corresponding to the thiadiazole-acylium cation and another related to the propargyl amine fragment. The thiadiazole ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like N₂. mdpi.com Analysis of these pathways provides definitive evidence for the connectivity of the molecular structure.

Predicted Key MS/MS Fragments

m/z Value Proposed Fragment Structure Fragmentation Pathway
113.99[C₃H₂N₂OS]⁺Loss of propargyl amine
55.04[C₃H₅N]⁺Propargyl amine cation
85.98[C₂H₂N₂S]⁺Further fragmentation of the thiadiazole ring

Note: The fragmentation pattern is predictive and based on common pathways observed for amides and thiadiazole heterocycles. nih.govmdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

In a hypothetical analysis of this compound, IR and Raman spectroscopy would be expected to reveal key vibrational modes. For instance, the terminal alkyne (C≡C-H) of the propargyl group would exhibit a characteristic C≡C stretching vibration and a sharp C-H stretching band. The thiadiazole ring would display unique ring stretching and deformation modes. Furthermore, the carboxamide functional group would be identifiable by its characteristic C=O stretching and N-H stretching and bending vibrations. By comparing the experimental spectra with established correlation charts and computational models, a detailed picture of the molecule's functional group composition can be constructed. researchgate.netresearchgate.net

Table 1: Hypothetical Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alkyne (C≡C-H) C-H Stretch ~3300
Alkyne (C≡C) C≡C Stretch ~2100-2260
Amide (N-H) N-H Stretch ~3100-3500
Amide (C=O) C=O Stretch ~1630-1680

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing

Techniques for Single Crystal Growth of this compound

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For a novel compound like this compound, various crystal growth techniques would be employed. A common approach is slow evaporation of a saturated solution, where the choice of solvent is critical. nih.gov Other methods that could be explored include vapor diffusion, liquid-liquid diffusion, and cooling crystallization. The optimal conditions for crystal growth, such as solvent, temperature, and concentration, would need to be determined empirically. researchgate.net

Diffraction Data Collection, Structure Solution, and Refinement Protocols

Once suitable single crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a preliminary molecular model, which is subsequently refined against the experimental data to yield a final, highly accurate crystal structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. For this compound (C₆H₅N₃OS), the theoretical elemental composition would be calculated and compared against experimental values to confirm the empirical formula. This technique provides a crucial checkpoint for the purity and identity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 6 72.06 42.62%
Hydrogen H 1.01 5 5.05 2.98%
Nitrogen N 14.01 3 42.03 24.86%
Oxygen O 16.00 1 16.00 9.46%
Sulfur S 32.07 1 32.07 18.97%

| Total | | | | 169.21 | 100.00% |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is employed to study chiral molecules. As this compound itself is not chiral, this technique would not be applicable. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter, CD spectroscopy would be a valuable tool for characterizing their stereochemistry. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of chiral molecules.

Computational and Theoretical Chemistry Investigations of N Prop 2 Ynylthiadiazole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) Studies for Geometry Optimization, Vibrational Frequencies, and Electronic Descriptors

No published DFT studies on N-prop-2-ynylthiadiazole-4-carboxamide were found.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Benchmarking and Higher Accuracy Calculations

No published ab initio calculations for this compound were found.

Conformational Analysis and Potential Energy Surface Mapping

Computational Approaches for Exploring Stable Conformers and Transition States

No studies on the conformational analysis of this compound were found.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

No molecular dynamics simulations of this compound were found.

Prediction of Spectroscopic Parameters

No computationally predicted spectroscopic parameters for this compound were found.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods, such as Density Functional Theory (DFT), is a powerful tool for structural elucidation. This process typically involves the optimization of the molecule's geometry followed by the calculation of its magnetic shielding tensors. However, without specific studies on this compound, any presentation of predicted ¹H and ¹³C NMR data would be purely hypothetical.

Simulated IR and Raman Spectra for Comparative Analysis

Computational vibrational spectroscopy is instrumental in understanding the molecular vibrations of a compound. The simulation of infrared (IR) and Raman spectra allows for a direct comparison with experimental data, aiding in the assignment of vibrational modes. The theoretical approach involves calculating the harmonic vibrational frequencies at a specific level of theory. For this compound, such simulations would provide insight into the characteristic vibrational frequencies of its thiadiazole ring, carboxamide group, and propargyl moiety. However, no such simulated spectra for this specific compound are available in the public research domain.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry offers profound insights into the mechanisms of chemical reactions.

Identification of Transition States and Reaction Intermediates

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that may form. This is crucial for understanding the step-by-step process of a chemical transformation involving this compound.

Calculation of Activation Energies and Reaction Pathways

Once transition states are located, the activation energies for each step of a proposed reaction pathway can be calculated. This information helps in determining the feasibility and kinetics of a reaction. Without specific reactions involving this compound being studied, no data on activation energies or preferred reaction pathways can be presented.

Molecular Modeling for Ligand-Target Interaction Studies (Theoretical Frameworks)

Molecular modeling is a key component in modern drug discovery and materials science.

Computational Docking Methodologies for Hypothetical Binding Site Analysis

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a potential drug candidate with its protein target. In the context of this compound, docking studies could hypothetically explore its interactions with various biological targets. However, without any published research, the selection of targets and the subsequent analysis of binding interactions remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry for understanding the design principles of novel therapeutic agents. For this compound and its analogs, QSAR studies are instrumental in elucidating the relationship between the physicochemical properties of the chemical structure and their biological activity. These models translate molecular structure into numerical descriptors and correlate them with observed biological responses through statistical models.

The primary goal of QSAR in this context is to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced potency and selectivity. This is achieved by developing mathematical models that relate variations in the structure of thiadiazole carboxamide derivatives to changes in their biological efficacy nih.govnih.gov.

Key Molecular Descriptors in QSAR Models

Several classes of molecular descriptors are typically employed in the QSAR analysis of heterocyclic compounds like this compound. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distribution and dipole moment. For thiadiazole derivatives, electronic effects of substituents can significantly influence their binding affinity to biological targets ijpsdronline.com.

Physicochemical Descriptors: Properties like lipophilicity (log P), molar refractivity, and molecular weight are commonly used. Lipophilicity is particularly important as it governs the molecule's ability to cross cell membranes and reach its target site researchgate.net.

A QSAR study on a series of 1,2,5-thiadiazole derivatives identified descriptors such as log P, hydration energy, polarizability, and molecular weight as significant factors in their biological activity researchgate.net. Similarly, studies on other thiazole and thiadiazole derivatives have highlighted the importance of electrostatic and topological parameters in determining their inhibitory potential nih.govijpsdronline.com.

Development of QSAR Models

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of thiadiazole carboxamide analogs with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the most relevant descriptors with the biological activity nih.govresearchgate.net.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, a linear QSAR model for 1,3,4-thiadiazole-2-thione derivatives was developed using stepwise linear regression to achieve a robust predictive model nih.gov. The general form of a QSAR equation derived from MLR can be represented as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ... cn are regression coefficients.

Application in the Design of this compound Analogs

QSAR models provide valuable insights for the rational design of novel analogs of this compound. By analyzing the QSAR equation, chemists can identify which structural features are conducive to higher activity. For example, a positive coefficient for a descriptor like log P would suggest that increasing lipophilicity in a certain region of the molecule could enhance its biological effect. Conversely, a negative coefficient would indicate that a decrease in that property is desirable.

In studies of related thiazole derivatives, 3D-QSAR models have shown that electrostatic effects at specific areas around the molecule dominantly determine binding affinities ijpsdronline.com. This information allows for the strategic placement of functional groups to optimize interactions with the target receptor. For example, the presence of electron-withdrawing groups on an aromatic ring substituent was found to be favorable for the anti-inflammatory activity of certain thiazolidinone derivatives researchgate.net.

The following interactive table illustrates a hypothetical QSAR dataset for a series of thiadiazole carboxamide derivatives, demonstrating the relationship between selected descriptors and biological activity.

CompoundSubstituent (R)Log PMolecular Weight ( g/mol )Polarizability (ų)pIC50 (Experimental)pIC50 (Predicted by QSAR)
1 -H1.5200.220.55.85.9
2 -CH32.0214.222.16.26.1
3 -Cl2.2234.722.86.56.4
4 -OCH31.8230.223.06.36.3
5 -NO21.4245.223.26.86.7

This data can be used to generate a QSAR model that helps in predicting the activity of new derivatives and prioritizing their synthesis.

Structure Activity Relationship Sar Studies: a Mechanistic and Rational Design Perspective

Design Principles for N-prop-2-ynylthiadiazole-4-carboxamide Analogues

The rational design of analogues based on the this compound scaffold involves targeted modifications to its three primary components: the thiadiazole core, the carboxamide linker, and the N-propargyl group. Design principles are derived from established medicinal chemistry strategies, including isosterism and systematic substituent variation, to probe the chemical space around the lead compound.

Isosteric and bioisosteric replacement is a powerful strategy in drug design aimed at optimizing molecular properties while retaining the desired biological activity. drughunter.com The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore whose mesoionic character can facilitate passage across cellular membranes. nih.govtandfonline.com The sulfur atom, in particular, often imparts improved liposolubility. nih.govtandfonline.com

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
1,2,4-Thiadiazole1,2,4-OxadiazoleModulate polarity, hydrogen bonding capacity. nih.gov
1,2,4-TriazoleIntroduce different H-bonding patterns, enhance metabolic stability. drughunter.com
ThiazoleAlter ring electronics and geometry. nih.govtandfonline.com
PyrimidineMimic hydrogen bonding patterns, explore different spatial arrangements. nih.govtandfonline.com

Systematic variation of substituents on the peripheral parts of the molecule is a cornerstone of SAR studies. For the this compound scaffold, this involves modifications to both the carboxamide and the propargyl groups.

Carboxamide Moiety: The amide functional group is prevalent in biologically active molecules due to its ability to form key hydrogen-bonding interactions with biological targets. nih.govresearchgate.net In related thiazole/thiadiazole carboxamide series, SAR studies have demonstrated that substituents attached to the amide nitrogen can significantly influence activity. For instance, in a series of c-Met inhibitors, incorporating a substituted benzene (B151609) ring on the amide nitrogen allowed for a detailed SAR exploration. nih.gov Key findings from such studies, which can inform the design of this compound analogues, include:

Halogenation: The introduction of halogen atoms like fluorine or chlorine often leads to improved potency. The position of the halogen is critical, with 4-position substitution sometimes showing preference over 2- or 3-position substitution. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: Weak electron-withdrawing groups on an attached aromatic ring were found to be favorable for activity, whereas strong electron-withdrawing groups, electron-donating groups, or bulky substituents were detrimental. nih.gov

Steric Effects: The size and shape of the substituent are crucial. For example, the introduction of a bulky t-butyl group was shown to increase potency in one series of COX inhibitors by interacting with hydrophobic regions of the enzyme's active site. acs.org

Propargyl Moiety: The N-prop-2-ynyl (propargyl) group is a small, rigid moiety containing a reactive alkyne. This group can participate in various non-covalent interactions within a target's binding site, including hydrogen bonding (with the acetylenic proton) and van der Waals interactions. Its rigidity can also be crucial for maintaining an optimal binding conformation. Systematic variations could include:

Terminal Substitution: Replacing the terminal hydrogen with small groups (e.g., methyl, halogen) to probe for additional binding pockets.

Chain Homologation: Extending the alkyne chain to explore the depth of the binding site.

Isosteric Replacement: Replacing the alkyne with other small, rigid linkers like cyclopropyl or cyano groups to assess the importance of the triple bond's specific geometry and electronic properties.

MoietyModification StrategyExample SubstituentsPotential Impact
N-Substituent (on Carboxamide)Introduction of Halogens-F, -ClEnhance binding affinity, alter electronics. nih.gov
Varying Electronic Nature-CN, -NO₂, -OCH₃, -CH₃Modulate electronic interactions with target. nih.gov
Altering Steric Bulk-CH₃, -t-butyl, phenylProbe steric tolerance of binding pocket. acs.org
Propargyl GroupTerminal Substitution-CH₃, -F, -ClExplore additional hydrophobic/polar interactions.
Isosteric ReplacementCyclopropyl, CyanoEvaluate the role of the alkyne moiety's rigidity and electronics.

Methodologies for Investigating Structural Modifications

The investigation of designed structural modifications requires robust synthetic methods to create libraries of derivatives and analytical techniques to evaluate the consequences of these changes.

The synthesis of a library of analogues based on the this compound scaffold generally follows a convergent strategy. This involves the preparation of a key intermediate, such as a thiadiazole-4-carboxylic acid, followed by its coupling with a diverse set of amines.

Common synthetic routes for the 1,3,4-thiadiazole (B1197879) ring often start from thiosemicarbazide or its derivatives. nih.gov For example, thiosemicarbazides can be condensed with carboxylic acids in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to form the thiadiazole ring. nanobioletters.com

Once the substituted thiadiazole-4-carboxylic acid core is obtained, the final carboxamide derivatives can be synthesized via standard amide bond formation protocols. nih.gov A common method involves activating the carboxylic acid with coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt), followed by the addition of the desired amine (e.g., a substituted propargylamine). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. nih.govmdpi.com

Modern synthetic approaches, including multi-component reactions and microwave-assisted synthesis, can accelerate the creation of diverse libraries. nanobioletters.commdpi.comnih.gov The Ugi four-component reaction, for instance, can be used to generate complex carboxamide derivatives in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com

Reaction TypeKey ReagentsDescriptionReference
Thiadiazole Ring FormationThiosemicarbazide, Carboxylic Acid, H₂SO₄/POCl₃Cyclocondensation to form the 1,3,4-thiadiazole core. nanobioletters.com
Amide Coupling (Direct)Carboxylic Acid, Amine, EDC, HOBtDirect formation of the amide bond using coupling agents. nih.gov
Amide Coupling (via Acyl Chloride)Carboxylic Acid, SOCl₂ or (COCl)₂, AmineTwo-step process involving activation of the acid to an acyl chloride. nih.govmdpi.com
Multi-Component ReactionUgi ReactionOne-pot synthesis of complex amides from four starting materials. mdpi.com

Evaluating the impact of structural modifications requires both computational and experimental methods to understand how substituents alter a molecule's three-dimensional shape (conformation) and the distribution of its electrons.

Computational Assessment: Molecular modeling techniques are invaluable for predicting the effects of substituent changes.

Conformational Analysis: Energy minimization and molecular dynamics simulations can predict the preferred conformations of new analogues and their flexibility.

Electronic Effects: Quantum chemical calculations can determine how substituents influence the molecule's electronic properties, such as the electrostatic potential surface, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). These calculations help rationalize observed trends in activity. acs.org

Experimental Assessment:

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for probing the electronic environment of a molecule. A 13C NMR study of substituted thiadiazoles, for example, demonstrated that substituent-induced chemical shifts (SCS) correlate well with Hammett substituent constants, providing a direct experimental measure of electronic effects. researchgate.net

X-ray Crystallography: When single crystals of an analogue can be grown, X-ray crystallography provides definitive, high-resolution information about its solid-state conformation and intermolecular interactions. This data is crucial for validating computational models and understanding precise binding modes.

Biophysical Techniques: Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to measure the thermodynamic and kinetic parameters of binding to the biological target, providing insight into how electronic and conformational changes affect binding affinity and enthalpy/entropy contributions.

Advanced Research Applications and Methodological Contributions

Utilization as a Chemical Probe or Building Block in Complex Organic Synthesis

The N-prop-2-ynylthiadiazole-4-carboxamide scaffold is well-suited for use as a versatile building block in the synthesis of more complex molecular architectures. The propargyl group is a highly adaptable moiety that opens up numerous synthetic pathways for further molecular elaboration. nih.govnih.govmdpi.com

The terminal alkyne of this compound serves as a reactive handle for a variety of carbon-carbon bond-forming reactions. This functionality is crucial for integrating the thiadiazole core into larger, more complex structures. The propargyl group's utility in organic reactions facilitates the creation of intricate molecules with distinct properties. ontosight.ai Propargyl compounds, such as those with amines and alcohols, are recognized as versatile starting materials for the synthesis of various heterocyclic compounds through processes like intramolecular cycloisomerization and cyclocondensation. researchgate.net

Key reactions that could be employed to incorporate this compound into multi-step syntheses include:

Sonogashira Coupling: This cross-coupling reaction would allow for the attachment of aryl or vinyl halides to the terminal alkyne, thereby extending the molecular framework and creating conjugated systems.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): The propargyl group can readily react with azides to form stable 1,2,3-triazole rings. This highly efficient and specific reaction is a cornerstone of modern synthetic chemistry, enabling the modular assembly of complex molecules. ontosight.ai

Mannich-type Reactions: The acidic proton of the terminal alkyne can participate in reactions with imines or their equivalents to generate propargylamines, which are themselves valuable intermediates for the synthesis of nitrogen-containing heterocycles. tandfonline.com

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of diverse carbocyclic and heterocyclic ring systems.

In chemical biology, small molecules are often used as probes to study biological systems. The structure of this compound makes it an excellent candidate for development as a chemical probe. The thiadiazole carboxamide scaffold is found in molecules with known biological activities, suggesting it could be tailored to interact with specific biological targets. nih.gov The propargyl group provides a means for attaching reporter tags, such as fluorophores or biotin, via click chemistry.

This "bio-orthogonal" reactivity allows for the labeling of the molecule in complex biological environments without interfering with native cellular processes. For example, if the thiadiazole carboxamide portion of the molecule were designed to bind to a specific protein, the propargyl group could be used to attach a fluorescent dye, enabling visualization of the protein's localization and dynamics within a cell.

The methodological approach for using this compound as a chemical probe would involve:

Synthesis of a library of derivatives: Modifying the substituents on the thiadiazole ring to optimize binding affinity and selectivity for a target of interest.

In vitro screening: Testing the derivatives against the target protein or enzyme to identify a potent and selective binder.

Cellular studies: Introducing the lead compound into cells, followed by reaction with an azide-functionalized reporter molecule to visualize or isolate the target.

Reaction TypeReactant for Propargyl GroupProductApplication in Complex Synthesis
Sonogashira CouplingAryl/Vinyl HalideAryl/Vinyl-substituted AlkyneExtension of conjugation, synthesis of rigid molecular wires.
CuAAC (Click Chemistry)Organic Azide (B81097) (e.g., Azido-PEG-Biotin)1,2,3-TriazoleStable ligation to biomolecules, surface functionalization.
Mannich ReactionAldehyde and Secondary AminePropargylamineIntermediate for nitrogen-containing heterocycles.

Potential in Materials Science Research

The presence of a polymerizable propargyl group makes this compound a promising monomer for the development of novel functional materials.

Alkynes are valuable monomers in polymer chemistry, capable of undergoing various polymerization reactions to create materials with unique properties. numberanalytics.com The propargyl group in this compound can be polymerized through several mechanisms:

Addition Polymerization: Using catalysts such as rhodium or molybdenum complexes, terminal alkynes can be polymerized to form conjugated polyacetylenes. researchgate.netresearchgate.net These materials often exhibit interesting electronic and optical properties.

Thiol-yne Radical Photopolymerization: The reaction of the alkyne with dithiols under UV irradiation can lead to the formation of cross-linked polymer networks. This method is efficient and tolerant to oxygen. nih.govresearchgate.net

Cyclotrimerization: In the presence of certain catalysts, three alkyne units can cyclize to form a benzene (B151609) ring. When applied to a molecule with a single propargyl group, this could lead to hyperbranched polymers with a high degree of aromaticity. oup.com

The incorporation of the thiadiazole carboxamide moiety into the polymer backbone or as a pendant group would impart specific functionalities to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Polymerization MethodKey FeaturesPotential Polymer Properties
Addition Polymerization (e.g., Rh-catalyzed)Forms conjugated polyacetylene backbone.Semiconducting, photoluminescent.
Thiol-yne PhotopolymerizationRapid, radical-mediated cross-linking.Elastomers, hydrogels.
PolycyclotrimerizationCreates highly aromatic, branched structures.High thermal stability, porous networks.

Supramolecular chemistry explores the non-covalent interactions between molecules. Both the thiadiazole ring and the terminal alkyne of this compound have the potential to participate in self-assembly and host-guest interactions.

Terminal alkynes have been shown to form ordered self-assembled monolayers (SAMs) on gold surfaces, with packing densities similar to those of alkanethiols. nih.gov This suggests that this compound could be used to functionalize surfaces, creating interfaces with specific chemical properties. The self-assembly of organic molecules with terminal alkyne groups can also lead to the formation of network structures driven by CH/π interactions. acs.org

Development of Analytical Methods for Detection and Quantification in Research Matrices (Non-Clinical)

The unique chemical properties of the propargyl group can be leveraged for the development of sensitive and specific analytical methods for the detection and quantification of this compound in various research matrices.

One prominent method involves derivatization followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, propargyl alcohol can be derivatized by reaction with hydrobromic acid to form a stable product that is amenable to analysis by GC with an electron capture detector. osha.gov A similar strategy could be developed for this compound.

Mass spectrometry (MS) offers another powerful tool for the analysis of propargyl-containing compounds. nih.gov The terminal alkyne can be reacted with a reporter molecule via click chemistry, where the reporter is designed to enhance ionization efficiency and provide a unique mass signature for sensitive and specific detection. This approach has been successfully used to trace alkyne-labeled lipids in complex biological samples. nih.gov

For quantification, a typical workflow would involve:

Sample preparation: Extraction of the analyte from the research matrix (e.g., a reaction mixture or a cell lysate).

Derivatization/Labeling: Reaction of the extracted analyte with a suitable derivatizing agent or a reporter molecule (e.g., an azide-containing fluorophore for fluorescence detection or a mass tag for MS).

Chromatographic separation: Separation of the derivatized analyte from other components in the sample using GC or HPLC.

Detection and quantification: Using a sensitive detector (e.g., fluorescence detector, mass spectrometer) and comparing the signal to that of a calibration curve prepared with known concentrations of the derivatized standard.

Analytical TechniquePrinciplePotential Advantages
GC-ECD after DerivatizationChemical conversion to a volatile, electron-capturing derivative.High sensitivity for halogenated compounds.
HPLC-Fluorescence with Click-labelingReaction with a fluorescent azide for sensitive detection.High specificity and sensitivity.
LC-MS/MS with Click-labelingReaction with a mass-tagged azide for specific detection by mass.High sensitivity, specificity, and structural information.

Despite a comprehensive search for scientific literature, information specifically concerning the chemical compound This compound is not available in the public domain. Consequently, it is not possible to provide an article detailing its advanced research applications, methodological contributions, or its specific role in understanding heterocyclic reactivity as per the requested outline.

General information on the broader class of compounds, thiadiazoles, is available and points to their significance in medicinal chemistry and material science. This class of heterocyclic compounds is known for a wide range of biological activities and diverse applications. However, any discussion on these general properties would not adhere to the strict instruction of focusing solely on this compound.

Without specific data, generating the requested tables and detailed research findings for this compound is not feasible. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on this compound cannot be generated at this time due to the absence of specific scientific data for this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalytic Methods for Compound Derivatization

While the core synthesis of N-prop-2-ynylthiadiazole-4-carboxamide can be envisioned through established methods, future research should focus on developing more efficient and versatile synthetic strategies. This includes the exploration of one-pot multicomponent reactions, which have proven effective for the synthesis of other propargyl amides. researchgate.net The development of novel catalytic systems, such as those employing copper or iridium, could facilitate the derivatization of the propargyl group. nih.govresearchgate.net Research into enantioselective catalytic methods would also be of significant interest, allowing for the synthesis of chiral derivatives with potentially unique biological activities. researchgate.net Furthermore, the application of flow chemistry techniques could enable a more streamlined and scalable synthesis of this compound and its analogs.

Future synthetic efforts could also focus on the late-stage functionalization of the thiadiazole ring. Given the diverse biological activities of substituted 1,3,4-thiadiazoles, the development of methods to introduce various substituents at the C2 and C5 positions would be highly valuable. nih.govmdpi.com This could involve cross-coupling reactions or direct C-H activation strategies, expanding the chemical space accessible from the parent compound.

In-depth Mechanistic Studies of Key Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new reactions. The propargyl amide moiety is known to participate in a variety of transformations, including cyclization and addition reactions. researchgate.netnih.govrsc.org Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could elucidate the pathways of these reactions.

For instance, the gold-catalyzed cyclization of propargylic amides has been the subject of mechanistic investigation, revealing the influence of ligands and counterions on the reaction outcome. rsc.org Similar studies on this compound could provide insights into how the electron-withdrawing nature of the thiadiazole ring affects the reactivity of the propargyl group. Furthermore, the unexpected reactivity of propargyl amides as irreversible inhibitors of cysteine proteases warrants further mechanistic exploration. researchgate.net Understanding the mechanism of this inhibition could inform the design of novel therapeutic agents.

Integration with Emerging Technologies in Chemical Research (e.g., AI-driven Synthesis Planning)

Machine learning models could also be employed to predict the biological activities and physicochemical properties of virtual libraries of this compound analogs. This in silico screening can help prioritize the synthesis of compounds with the most promising characteristics, thereby saving time and resources. High-throughput screening technologies can then be used to experimentally validate the predictions from these computational models.

Addressing Existing Knowledge Gaps in Thiadiazole Chemistry and Propargyl Amide Reactivity

Research on this compound can help address existing knowledge gaps in both thiadiazole chemistry and propargyl amide reactivity. The 1,3,4-thiadiazole (B1197879) ring is a versatile heterocyclic scaffold with a wide range of applications, but there is still much to learn about its influence on the reactivity of appended functional groups. nih.govnih.gov Investigating the interplay between the thiadiazole and propargyl amide moieties in this compound can provide valuable insights into these structure-activity relationships.

The reactivity of the propargyl group itself is also an area of active research. researchgate.net While many reactions of propargyl amides are known, the specific reactivity profile of this compound, influenced by the electronic properties of the thiadiazole ring, remains to be fully explored. A systematic study of its participation in various organic transformations would be a valuable contribution to the field.

Design of Next-Generation Analogues for Advanced Chemical Research Probes

The unique structural features of this compound make it an attractive scaffold for the design of next-generation chemical probes. The terminal alkyne of the propargyl group can be readily functionalized using "click" chemistry, allowing for the attachment of fluorescent dyes, affinity tags, or other reporter groups. This would enable the use of these compounds to study biological processes in living systems.

Furthermore, the thiadiazole ring is a known pharmacophore in many biologically active compounds. nih.govmdpi.com By systematically modifying the substituents on the thiadiazole ring and the propargyl amide, it may be possible to develop highly selective and potent probes for specific biological targets. For example, derivatives could be designed as inhibitors of specific enzymes, such as VEGFR-2 or various proteases, for which thiadiazole-based compounds have shown promise. researchgate.netnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for N-prop-2-ynylthiadiazole-4-carboxamide, and what are their critical optimization parameters?

The synthesis typically involves multi-step reactions, such as coupling thiadiazole derivatives with propargylamine intermediates under controlled conditions. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature (reflux conditions for cyclization), and catalysts (e.g., iodine with triethylamine for sulfur elimination). Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. How is the molecular structure of this compound validated in experimental settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, distinct proton signals for the propargyl group (~2.5 ppm) and thiadiazole ring protons confirm connectivity. X-ray crystallography may further resolve stereoelectronic effects in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (e.g., MTT assay on cancer cell lines). Thiadiazole derivatives often exhibit anticancer activity by disrupting tubulin polymerization or DNA intercalation, which can be tested via fluorescence-based binding assays .

Advanced Research Questions

Q. How can contradictory data on the anticancer efficacy of this compound derivatives be systematically addressed?

Contradictions may arise from variations in substituent positioning or assay conditions. A comparative study using isogenic cell lines, standardized protocols (e.g., IC50 determination under identical nutrient conditions), and orthogonal assays (e.g., apoptosis markers vs. proliferation assays) can clarify discrepancies . Computational modeling (e.g., molecular docking against tubulin) may also identify structural determinants of activity .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

Yield optimization requires balancing stoichiometry, solvent polarity, and catalyst loading. For example, using DMF as a solvent enhances cyclization efficiency, while microwave-assisted synthesis reduces reaction time. Pilot-scale trials with in situ monitoring (e.g., TLC or HPLC) help identify bottlenecks like intermediate degradation .

Q. How do electronic effects of substituents on the thiadiazole ring influence bioactivity?

Electron-withdrawing groups (e.g., -CF3) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. Structure-activity relationship (SAR) studies via systematic substitution (e.g., halogenation at the 5-position) and quantum mechanical calculations (e.g., HOMO-LUMO gap analysis) can quantify these effects .

Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

Molecular dynamics (MD) simulations and ensemble docking (using flexible receptor models) account for protein conformational changes. For example, docking against GSK-3β revealed hydrogen bonding between the carboxamide group and Lys85, validated by mutagenesis studies .

Methodological Considerations

  • Data Validation : Cross-validate spectroscopic data with synthetic intermediates to rule out impurities .
  • Assay Reproducibility : Use internal controls (e.g., staurosporine for cytotoxicity assays) and triplicate measurements to minimize variability .
  • Contradiction Resolution : Apply cheminformatics tools (e.g., PCA analysis) to disentangle substituent effects from assay artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.